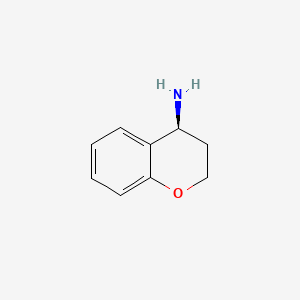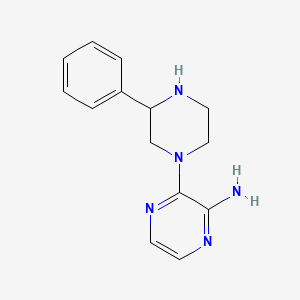
Isopropyl 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate, also known as DDC-I, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DDC-I belongs to the class of pyridinecarboxylates and is synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Supramolecular Isomers and Adsorption Properties
Research has demonstrated the synthesis of 3D porous coordination polymers from pyridine derivatives, showcasing how topological differences in 2D layers steer the formation of rigid and flexible 3D supramolecular isomers. These isomers exhibit distinct adsorption properties, with one showing gated adsorption behavior due to its flexible structure and the other displaying typical microporous material adsorption due to its rigid backbone (Kanoo et al., 2012).
Polymer Synthesis and Modification
In the realm of polymer chemistry, isopropyl derivatives have been utilized to improve control over nitroxide-mediated polymerization processes. Solvent effects, such as the use of pyridine, have been shown to increase the rate of initiator consumption and achieve narrower molecular weight distributions of polymers (Harrisson et al., 2012). Additionally, isopropyl carbamates derived from benzylamines have provided a pathway to isoindolinones through Bischler-Napieralski-type cyclization, demonstrating a smooth conversion and potential utility in organic synthesis (Adachi et al., 2014).
Catalysis and Ligand Development
In catalysis, novel ligands have been developed through click reactions, such as 1-(4-isopropyl phenyl)-4-(2-pyridyl)-1,2,3-triazole, which, when reacted with palladium and platinum precursors, form mononuclear complexes. These complexes have been studied for their structural characteristics and electronic absorption, providing insights into their potential as catalytic agents (Schweinfurth et al., 2009).
Material Science and Oxidation Reagents
Furthermore, poly(vinylpyridine N-oxide) supported dichromates have been introduced as new, effective, and mild oxidizing reagents for a variety of organic compounds. These reagents offer advantages over their monomeric analogs, such as stability, ease of reaction work-up, and the ability to be regenerated, highlighting their versatility in organic synthesis and material science applications (Tamami & Goudarzian, 1992).
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
Similar compounds are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This could potentially be a key step in the interaction of the compound with its targets, leading to the formation of a cationic intermediate .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been reported to show inhibitory activity against various viruses , suggesting that this compound may also have antiviral properties.
Eigenschaften
IUPAC Name |
propan-2-yl 1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10(2)22-16(21)12-4-6-15(20)19(9-12)8-11-3-5-13(17)14(18)7-11/h3-7,9-10H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIHUYXRBBGOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN(C(=O)C=C1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Methoxyphenoxy)butyl]piperazine](/img/structure/B2852011.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone](/img/structure/B2852013.png)
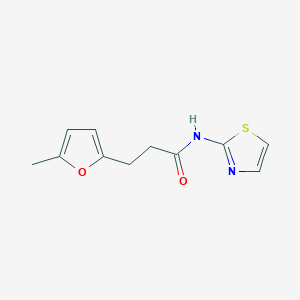
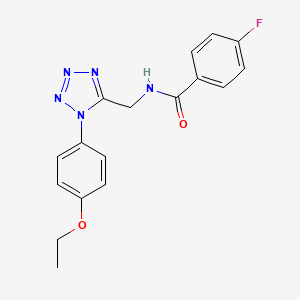
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2852017.png)
![1-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide](/img/structure/B2852020.png)
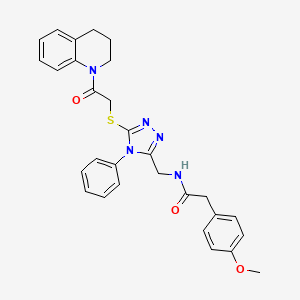
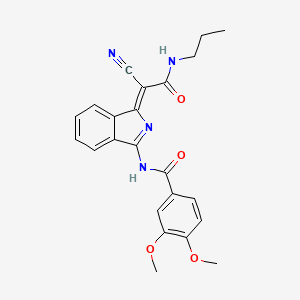
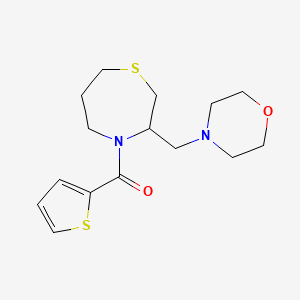
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2852027.png)

![N,6-dimethyl-2-[[[4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl]-oxomethyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2852031.png)
